molecular formula C9H10O4 B097681 4-Methoxyphenylglyoxal hydrate CAS No. 16208-17-6

4-Methoxyphenylglyoxal hydrate

Cat. No. B097681
CAS RN: 16208-17-6
M. Wt: 182.17 g/mol
InChI Key: VPGRGFXPHBTWAZ-UHFFFAOYSA-N
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Description

4-Methoxyphenylglyoxal hydrate is a chemical compound that is related to various intermediates and derivatives used in pharmaceutical and chemical research. While the provided papers do not directly discuss 4-methoxyphenylglyoxal hydrate, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the broader context of this compound's chemistry.

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions that can provide insights into potential methods for synthesizing 4-methoxyphenylglyoxal hydrate. For instance, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an intermediate for diltiazem, involves the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by lipase-catalyzed transesterification and continuous dissolution and crystallization to achieve high yield and optical purity . This suggests that similar synthetic strategies involving chiral catalysts and separation techniques could be applicable to the synthesis of 4-methoxyphenylglyoxal hydrate.

Molecular Structure Analysis

The molecular structure of related compounds, such as the Schiff base compounds discussed in one of the papers, provides information on the configuration of the molecules and the types of bonds present . These compounds exhibit trans configurations around the C=N double bonds and are characterized by various spectroscopic techniques, including IR and NMR. This information is valuable for understanding the structural aspects that might be relevant to 4-methoxyphenylglyoxal hydrate.

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds , and the synthesis of a pharmaceutical intermediate through a series of reactions including Friedel-Crafts reactions , provide insights into the reactivity of methoxyphenyl groups. These reactions highlight the potential for 4-methoxyphenylglyoxal hydrate to participate in various chemical transformations, which could be useful in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the solubility and molecular weight of poly(4-methoxyphenol) , and the stability and fluorescence of derivatives , provide a basis for inferring the properties of 4-methoxyphenylglyoxal hydrate. For example, the solubility of poly(4-methoxyphenol) in organic solvents and its antioxidant activity suggest that 4-methoxyphenylglyoxal hydrate may also exhibit solubility in similar solvents and could possess reactive properties that are useful in antioxidant applications.

Scientific Research Applications

Norepinephrine Metabolism Studies

4-Methoxyphenylglyoxal hydrate has been used to investigate norepinephrine metabolism. In a study by Mårdh, Sjöquist, and Änggård (1981), 4-hydroxy-3-methoxyphenylglycol (HMPG), a related compound, was utilized to study the disposition of peripherally administered HMPG in healthy men. This research aids in understanding the metabolism of norepinephrine in the central and peripheral nervous system, highlighting the pathways of conjugation and oxidation (Mårdh, Sjöquist, & Änggård, 1981).

Hydrogen Bonding and Thermochemistry

Methoxyphenols, including 4-methoxyphenol, a structural fragment of 4-methoxyphenylglyoxal hydrate, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, providing insights into their thermochemical properties and the effects of substituent patterns. This research contributes to understanding the relationships between structure and properties of methoxyphenols (Varfolomeev et al., 2010).

Safety And Hazards

4-Methoxyphenylglyoxal hydrate may cause serious eye irritation and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRGFXPHBTWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574094
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylglyoxal hydrate

CAS RN

16208-17-6
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
VG Shtamburg, VV Shtamburg… - European Chemical …, 2019 - researchgate.net
Arylglyoxals are widely used in syntheses of heterocycles as syntones. 1-6 But the study of the arylglyoxals interaction with N-hydroxyurea7-9 and its derivatives8, 10 has started …
Number of citations: 8 www.researchgate.net
AN Komogortsev, BV Lichitsky, VG Melekhina - Molbank, 2021 - mdpi.com
… A solution of indole 2 (2 mmol, 0.23 g), 4-methoxyphenylglyoxal hydrate 3 (2.2 mmol, 0.4 g), Meldrum’s acid 4 (2.7 mmol, 0.39 g), and Et 3 N (2.5 mmol, 0.35 mL) in 6 ml of MeCN was …
Number of citations: 3 www.mdpi.com
BV Lichitsky, AN Komogortsev, VG Melekhina - Molbank, 2021 - mdpi.com
… -2-one 1 (2 mmol, 0.38 g), 4-methoxyphenylglyoxal hydrate 2 (6 mmol, 1.09 g), Meldrum’s … Then, an additional amount of 4-methoxyphenylglyoxal hydrate 2 (6 mmol, 1.09 g), Meldrum’…
Number of citations: 5 www.mdpi.com
BV Lichitsky, AN Komogortsev, VG Melekhina - Molbank, 2022 - mdpi.com
We elaborated a convenient one-step approach for the synthesis of previously unknown 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. The suggested protocol …
Number of citations: 2 www.mdpi.com
BV Lichitsky, AN Komogortsev, VG Melekhina - Molbank, 2022 - mdpi.com
… A mixture of 8-hydroxyquinoline 2 (2 mmol, 0.29 g), 4-methoxyphenylglyoxal hydrate 3 (2.4 mmol, 0.44 g), Meldrum’s acid 4 (3 mmol, 0.29 g), and Et 3 N (2 mmol, 0.28 mL) in 6 mL of …
Number of citations: 3 www.mdpi.com
B Żołnowska, J Sławiński, A Pogorzelska, K Szafrański… - Molecules, 2016 - mdpi.com
… Starting from 19 (0.385 g) and 4-methoxyphenylglyoxal hydrate (0.182 g) after stirring for 31 h, the crude 29 (0.381 g) was obtained. The crude 29 was crystallized from MeCN and the …
Number of citations: 18 www.mdpi.com
G Blay, V Hernández‐Olmos… - Chemistry–A European …, 2011 - Wiley Online Library
… Only in the case of 4-methoxyphenylglyoxal hydrate (1 g), with a strong electron-donating group on the aromatic ring, was the reaction (in EtOH) was incomplete and gave a mixture of …
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
… A mixture of 4-methoxyphenylglyoxal hydrate (259 mg, 1.421 mmol), thiourea (119 mg, 1.563 mmol) and AcOH (14 mL) was stirred at 21– 23С for 1 h, maintained at 19С for 47 h, then …
Number of citations: 4 dspace.dsau.dp.ua
G Fodor, Ö Kovacs - Journal of the American Chemical Society, 1949 - ACS Publications
The synthesis of a number of new alkyl azamalonate has been described and a redistribution reaction has been postulated for the formation of the symmetrical di-esters. These …
Number of citations: 64 pubs.acs.org
V Shtamburg, V Shtamburg, A Anishchenko, A Mazepa… - 2018 - dspace.dsau.dp.ua
… α-(4-Methoxyphenyl)(indolyl)benzoin 2h was synthesized with moderate yield by an interaction of 4methoxyphenylglyoxal hydrate with indole in boiling toluene. In all cases, presence …
Number of citations: 1 dspace.dsau.dp.ua

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